2,3-Diaminobenzoic acid hydrochloride
CAS No.: 1354428-17-3
Cat. No.: VC8235013
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354428-17-3 |
---|---|
Molecular Formula | C7H9ClN2O2 |
Molecular Weight | 188.61 |
IUPAC Name | 2,3-diaminobenzoic acid;hydrochloride |
Standard InChI | InChI=1S/C7H8N2O2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H,10,11);1H |
Standard InChI Key | OMWNWENDHSMOPJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)N)N)C(=O)O.Cl |
Canonical SMILES | C1=CC(=C(C(=C1)N)N)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,3-Diaminobenzoic acid hydrochloride features a benzoic acid backbone substituted with two amine groups at the 2- and 3-positions, coupled with a hydrochloride counterion. The canonical SMILES representation is , reflecting its aromatic ring, carboxylate group, and ionic chloride. The hydrochloride form stabilizes the compound through ionic interactions, reducing hygroscopicity compared to the free base.
Physical and Chemical Characteristics
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 188.61 g/mol | |
Melting Point | Not reported (Parent: 198–204°C) | |
Solubility | Enhanced in aqueous solutions | |
Density | 1.4±0.1 g/cm³ (Parent compound) |
The parent compound, 2,3-diaminobenzoic acid (CAS No. 603-81-6), exhibits a melting point of 198–204°C and a boiling point of 382.7±32.0°C at 760 mmHg . The hydrochloride derivative’s improved solubility makes it preferable for reactions requiring polar solvents.
Synthesis and Preparation
Conventional Synthesis Route
The hydrochloride salt is synthesized via direct reaction of 2,3-diaminobenzoic acid with hydrochloric acid. This acid-base reaction protonates the amine groups, forming a stable ionic pair with chloride. The process is straightforward, yielding high-purity product after crystallization.
Advanced Derivative Synthesis
Recent advancements include one-step coupling with Fmoc-protected amino acids to form 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. For example, Fmoc-phenylalanine derivatives were synthesized in 91% yield using HATU as a coupling agent, demonstrating the compound’s versatility in peptide synthesis . This method avoids complex purification steps, making it scalable for industrial applications.
Applications in Research and Industry
Pharmaceutical Intermediates
2,3-Diaminobenzoic acid derivatives have shown promise as interleukin-15 (IL-15) receptor antagonists. In a 2023 study, benzoic acid derivatives reduced IL-15-dependent PBMC proliferation by 40–60% and suppressed TNF-α and IL-17 secretion, highlighting their potential in autoimmune disease therapy . The hydrochloride form’s solubility likely enhances bioavailability in such applications.
Peptide Synthesis
The compound serves as a building block in solid-phase peptide synthesis (SPPS). Preloaded diaminobenzoate resins derived from 2,3-diaminobenzoic acid hydrochloride enable efficient incorporation of unusual amino acids, such as (2-naphthyl)alanine, with yields exceeding 65% . This facilitates the production of peptides with modified backbones for drug discovery.
Industrial Chemistry
While specific industrial uses are less documented, the parent compound’s role in dye synthesis and metal chelation suggests analogous applications for the hydrochloride form. Its stability under acidic conditions makes it suitable for catalysis and polymer production.
Recent Research and Future Directions
IL-15 Inhibition Mechanisms
Computational studies reveal that benzoic acid derivatives disrupt IL-15/IL-15Rα binding by targeting Arg24, Arg26, and Arg35 residues on the receptor. Molecular docking simulations show that carboxylate groups form hydrogen bonds with these arginine residues, preventing cytokine-receptor complex formation . This insight drives the design of next-generation inhibitors with improved affinity.
ADME Profiling
Pharmacokinetic analyses of derivatives indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties. For instance, compound 7a exhibits a high predicted Caco-2 permeability (), suggesting oral bioavailability despite low aqueous solubility . Optimization efforts focus on balancing permeability and metabolic stability.
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